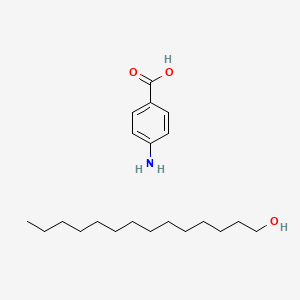
4-Aminobenzoic acid;tetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid; tetradecan-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and tetradecan-1-olIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi It is used in various industrial applications, including as an emulsifier and in the production of surfactants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Tetradecan-1-ol can be synthesized through the hydrogenation of myristic acid or by the reduction of myristyl chloride .
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Tetradecan-1-ol is produced by the hydrogenation of fatty acids derived from natural fats and oils .
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Tetradecan-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to form tetradecanoic acid.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and aniline derivatives.
Tetradecan-1-ol: Major products include tetradecanoic acid and various esters.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid is widely used in scientific research due to its role in the synthesis of folate, which is essential for DNA synthesis and replication. It has applications in the development of pharmaceuticals, including anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory agents .
Tetradecan-1-ol is used in the production of surfactants, emulsifiers, and lubricants. It also finds applications in the cosmetic industry as an emollient and thickening agent .
Wirkmechanismus
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is involved in the conversion of chorismate to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Tetradecan-1-ol exerts its effects primarily through its role as a fatty alcohol, influencing the properties of cell membranes and acting as a precursor for the synthesis of other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Similar to 4-Aminobenzoic acid but with a nitro group instead of an amino group.
Aniline: A derivative of 4-Aminobenzoic acid with a simpler structure.
Myristic acid: A fatty acid similar to tetradecan-1-ol but with a carboxyl group instead of a hydroxyl group.
Uniqueness
4-Aminobenzoic acid is unique due to its role in folate synthesis, which is crucial for DNA synthesis and replication. Tetradecan-1-ol is unique for its applications in the production of surfactants and emulsifiers, as well as its use in the cosmetic industry .
Eigenschaften
CAS-Nummer |
113422-79-0 |
|---|---|
Molekularformel |
C21H37NO3 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
4-aminobenzoic acid;tetradecan-1-ol |
InChI |
InChI=1S/C14H30O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;8-6-3-1-5(2-4-6)7(9)10/h15H,2-14H2,1H3;1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
GMQCDWFGXWYLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


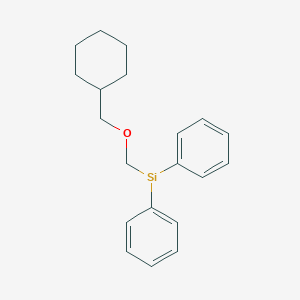
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
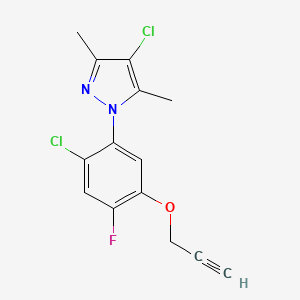
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
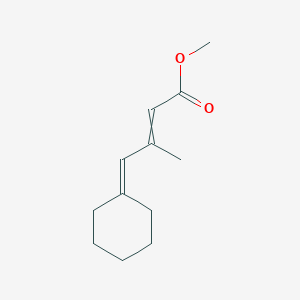
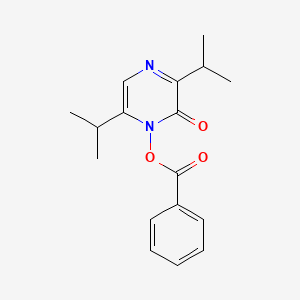
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
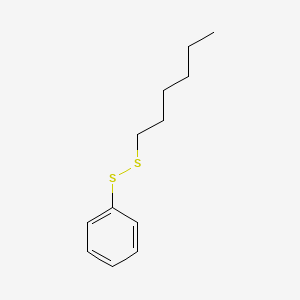
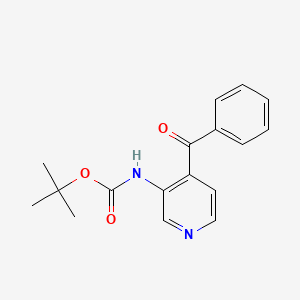
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
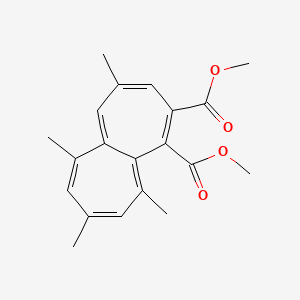
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
